5-Fluoro-2-hydrazino-benzonitrile 5-Fluoro-2-hydrazino-benzonitrile
Brand Name: Vulcanchem
CAS No.: 1260982-79-3
VCID: VC11674469
InChI: InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2
SMILES: C1=CC(=C(C=C1F)C#N)NN
Molecular Formula: C7H6FN3
Molecular Weight: 151.14 g/mol

5-Fluoro-2-hydrazino-benzonitrile

CAS No.: 1260982-79-3

Cat. No.: VC11674469

Molecular Formula: C7H6FN3

Molecular Weight: 151.14 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-2-hydrazino-benzonitrile - 1260982-79-3

Specification

CAS No. 1260982-79-3
Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
IUPAC Name 5-fluoro-2-hydrazinylbenzonitrile
Standard InChI InChI=1S/C7H6FN3/c8-6-1-2-7(11-10)5(3-6)4-9/h1-3,11H,10H2
Standard InChI Key HLXGZPFWRNVBHO-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)C#N)NN
Canonical SMILES C1=CC(=C(C=C1F)C#N)NN

Introduction

Chemical and Structural Properties

Molecular Characteristics

The IUPAC name for this compound is 5-fluoro-2-hydrazinylbenzonitrile, reflecting its substitution pattern on the benzene ring. Key identifiers include:

  • Molecular Formula: C₇H₆FN₃

  • InChIKey: HLXGZPFWRNVBHO-UHFFFAOYSA-N

  • SMILES: C1=CC(=C(C=C1F)C#N)NN

The fluorine atom exerts a strong electron-withdrawing effect, polarizing the aromatic ring and influencing reactivity. The hydrazino group (-NH-NH₂) introduces nucleophilic character, while the nitrile (-C≡N) enhances electrophilicity at the benzonitrile moiety .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight151.14 g/mol
cLogP~1.3
Hydrogen Bond Donors2 (hydrazino group)
Hydrogen Bond Acceptors3 (nitrile, fluorine, hydrazino)

Synthesis and Derivatization

Synthetic Routes

While detailed protocols for 5-fluoro-2-hydrazino-benzonitrile are scarce, analogous compounds suggest feasible pathways:

  • Nucleophilic Aromatic Substitution: Fluorination of 2-hydrazino-benzonitrile using HF or DAST.

  • Hydrazine Incorporation: Reaction of 5-fluoro-2-nitrobenzonitrile with hydrazine hydrate under reducing conditions .

A nine-step synthesis reported for related PRMT5 inhibitors involves starting from 5-bromoisobenzofuran-1(3H)-one, followed by functional group interconversions to introduce the hydrazino and nitrile groups .

Structural Modifications

Modifications at the 6-position of the benzene ring (e.g., cyclopropoxy or chloro substituents) enhance binding affinity in PRMT5 inhibitors. For example, 2-cyclopropoxy-5-fluoro-6-yl-benzonitrile (25) demonstrated a 3-fold increase in cellular potency compared to non-fluorinated analogs .

Applications in Drug Discovery

PRMT5 Inhibition

PRMT5 (Protein Arginine Methyltransferase 5) is a therapeutic target for cancers with MTAP deletions. 5-Fluoro-2-hydrazino-benzonitrile derivatives, such as compound 25, inhibit PRMT5 by occupying a hydrophobic pocket formed by Leu312, Pro311, and Val503 residues. Fluorine’s steric and electronic effects optimize binding, yielding IC₅₀ values of 43 nM in MTAP-del viability assays .

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Enhances cellular potency (e.g., 24 vs. 16: IC₅₀ = 761 nM vs. 5,239 nM) .

  • Hydrazino Group: Facilitates hydrogen bonding with backbone amides (e.g., Leu312 N-H) .

  • Nitrile Group: Stabilizes interactions via dipole-dipole interactions with Ser310 .

Table 2: Comparative Potency of Derivatives

CompoundSubstituentsMTAP-del IC₅₀ (nM)
16Non-fluorinated5,239
245-Fluoro761
252-cyclopropoxy-5-fluoro43

Related Compounds and Analogs

Structural Analogs

  • 5-Fluoro-2-nitrobenzonitrile: Replaces hydrazino with nitro; used in dye synthesis.

  • 4-Amino-2-fluorobenzonitrile: Exhibits altered reactivity due to the amino group .

  • 5-Fluoro-2-hydroxybenzonitrile: Hydroxy substitution enables medicinal chemistry applications .

Functional Comparisons

The hydrazino group in 5-fluoro-2-hydrazino-benzonitrile provides unique redox and coordination properties compared to analogs. For instance, hydrazine derivatives are pivotal in synthesizing heterocycles like triazoles and tetrazoles, which are absent in nitro- or hydroxy-substituted variants .

Recent Advancements and Future Directions

PRMT5 Inhibitor Optimization

Recent studies focus on hybridizing substituents to improve potency. Compound 27 (2-cyclopropoxy-4-chloro-5-fluoro-6-yl-benzonitrile) combines features of 22 and 25, achieving IC₅₀ = 41 nM . Future work may explore trifluoromethyl or sulfonamide groups to enhance pharmacokinetics.

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